2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14758931
InChI: InChI=1S/C17H15FN2/c18-14-9-5-12(6-10-14)11-20-16-4-2-1-3-15(16)19-17(20)13-7-8-13/h1-6,9-10,13H,7-8,11H2
SMILES:
Molecular Formula: C17H15FN2
Molecular Weight: 266.31 g/mol

2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole

CAS No.:

Cat. No.: VC14758931

Molecular Formula: C17H15FN2

Molecular Weight: 266.31 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole -

Specification

Molecular Formula C17H15FN2
Molecular Weight 266.31 g/mol
IUPAC Name 2-cyclopropyl-1-[(4-fluorophenyl)methyl]benzimidazole
Standard InChI InChI=1S/C17H15FN2/c18-14-9-5-12(6-10-14)11-20-16-4-2-1-3-15(16)19-17(20)13-7-8-13/h1-6,9-10,13H,7-8,11H2
Standard InChI Key HHISECYQACLLTL-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Introduction

Structural and Nomenclature Analysis

The compound’s systematic name, 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole, reflects its benzimidazole backbone modified with two key substituents:

  • A cyclopropyl group at position 2, introducing steric constraints and potential metabolic stability.

  • A 4-fluorobenzyl group at position 1, which enhances lipophilicity and may influence receptor binding interactions.

The benzimidazole core consists of a fused benzene and imidazole ring, enabling π-π stacking and hydrogen-bonding interactions critical for biological activity . The fluorine atom on the benzyl group contributes to electronic effects, modulating the compound’s acidity (predicted pKa ~11.35) and solubility profile.

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis of 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole can be inferred from analogous benzimidazole derivatives. A plausible route involves:

  • Formation of the benzimidazole core via condensation of o-phenylenediamine with a cyclopropane-carboxylic acid derivative.

  • N-Alkylation with 4-fluorobenzyl chloride to introduce the 4-fluorobenzyl group.

Detailed Synthesis Protocol

Step 1: Cyclopropane Carboxylic Acid Activation
Cyclopropane carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with o-phenylenediamine in a polar aprotic solvent (e.g., dimethylformamide, DMF) under inert atmosphere.

Step 2: Cyclocondensation
Heating the intermediate at 60–80°C for 6–12 hours facilitates cyclization to form 2-cyclopropyl-1H-benzimidazole .

Step 3: N-Alkylation with 4-Fluorobenzyl Chloride
The 1H-benzimidazole is treated with 4-fluorobenzyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) in DMF. This step typically proceeds at 60°C for 6 hours, yielding the target compound after purification .

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagentsTemperatureTimeYield*
1SOCl₂, DMF25°C2h85%
2DMF, Heat70°C8h65%
3NaH, 4-fluorobenzyl chloride60°C6h72%
*Theoretical yields based on analog data .

Physicochemical Properties

Predicted and Experimental Data

While experimental data for 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole are scarce, properties can be extrapolated from structurally related compounds:

Table 2: Comparative Physicochemical Properties

Property2-Cyclopropyl-1-(4-Fluorobenzyl)-1H-Benzimidazole*2-(4-Fluorophenyl)-1H-Benzimidazole 2-Chloro-1-(4-Fluorobenzyl)-1H-Benzimidazole
Molecular FormulaC₁₈H₁₆FN₂C₁₃H₉FN₂C₁₄H₁₀ClFN₂
Molecular Weight (g/mol)283.34212.22260.69
Melting Point (°C)240–245 (predicted)257Not reported
LogP (Predicted)3.82.674.1
Solubility (mg/mL)0.0120.00780.0172
CYP InhibitionModerate (CYP2D6, CYP1A2)Not reportedCYP1A2, CYP2C19, CYP2D6

*Data inferred from analogs .

Pharmacological Profile

Mechanism of Action

Benzimidazole derivatives are known for their interactions with enzymes and receptors, particularly:

  • CYP450 Inhibition: The cyclopropyl group may enhance metabolic stability by reducing oxidation susceptibility, while the 4-fluorobenzyl moiety contributes to hydrophobic interactions with cytochrome P450 enzymes .

  • Antimicrobial Activity: Structural analogs demonstrate efficacy against viral and bacterial targets, likely via interference with DNA gyrase or helicase enzymes .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Anticancer Agents: Cyclopropane rings enhance DNA intercalation potential.

  • Antiviral Drugs: Fluorinated benzyl groups improve blood-brain barrier penetration .

Material Science

Its rigid structure makes it a candidate for organic semiconductors or liquid crystal displays.

Regulatory and Patent Landscape

While no direct patents cover 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole, its synthetic methodology aligns with protected routes in CA2100503C . Key considerations:

  • Process Patents: Alkylation and cyclization steps may infringe on existing claims.

  • Composition Claims: Novel derivatives require structural uniqueness beyond prior art.

Future Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .

  • In Vivo Studies: Assess bioavailability and toxicity in murine models.

  • Crystallography: Resolve 3D structure to guide computational drug design.

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